molecular formula C7H5BrF2 B1334223 1-Bromo-2-(difluoromethyl)benzene CAS No. 845866-82-2

1-Bromo-2-(difluoromethyl)benzene

Cat. No. B1334223
CAS RN: 845866-82-2
M. Wt: 207.01 g/mol
InChI Key: RMYPQIOCZSWSDG-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)benzene is a chemical compound with the empirical formula C7H5BrF2. It has a molecular weight of 207.02 . It is also known by the synonym 2-Bromo-1-(difluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(difluoromethyl)benzene consists of a benzene ring with a bromine atom and a difluoromethyl group attached to it . The SMILES string for this compound is FC(F)c1ccccc1Br .


Chemical Reactions Analysis

Benzene derivatives like 1-Bromo-2-(difluoromethyl)benzene can undergo various types of reactions. For instance, they can participate in electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . They can also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

1-Bromo-2-(difluoromethyl)benzene is a liquid at room temperature . It has a density of 1.597 g/mL at 25 °C and a refractive index of 1.514 .

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(difluoromethyl)benzene: is a versatile building block in organic synthesis. It is used to introduce a difluoromethyl group into organic molecules, which can significantly alter their chemical properties. This compound participates in various reactions, including palladium-catalyzed cross-coupling reactions , which are pivotal for creating complex molecules for pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 1-Bromo-2-(difluoromethyl)benzene serves as a precursor for the synthesis of various drug molecules. Its incorporation into drug compounds can improve metabolic stability and increase lipophilicity, which is beneficial for drug absorption . It’s particularly valuable in the development of antiviral, antibacterial, and anticancer agents .

Materials Science

This compound finds applications in materials science as a precursor for synthesizing functional materials like liquid crystals, polymers, and dyes . The difluoromethyl group can impart desirable properties such as thermal stability and resistance to degradation, making it useful for creating advanced materials.

Polymer Chemistry

1-Bromo-2-(difluoromethyl)benzene: is utilized in polymer chemistry to modify the properties of polymers. It can be copolymerized with other monomers to create polymers with specific characteristics, such as increased strength or chemical resistance, which are essential for industrial applications .

Analytical Chemistry

In analytical chemistry, derivatives of 1-Bromo-2-(difluoromethyl)benzene can be used as standards or reagents in various analytical methods. Its unique structure allows it to be a reference compound in methods like gas chromatography and mass spectrometry for the detection and quantification of similar compounds .

Environmental Science

The environmental impact of 1-Bromo-2-(difluoromethyl)benzene and its derivatives is studied in environmental science. Researchers investigate its breakdown products, persistence in the environment, and potential effects on ecosystems. This research is crucial for assessing the environmental safety of chemicals used in industrial processes .

Mechanism of Action

The mechanism of action for reactions involving 1-Bromo-2-(difluoromethyl)benzene would depend on the specific reaction. For electrophilic aromatic substitution reactions, a two-step mechanism is proposed, involving the formation of an electrophile and a sigma bond to the benzene ring, followed by the loss of a proton .

Safety and Hazards

This compound is considered hazardous. It can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-bromo-2-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYPQIOCZSWSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375607
Record name 1-bromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(difluoromethyl)benzene

CAS RN

845866-82-2
Record name 1-bromo-2-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-(difluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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